molecular formula C23H31FN3O10P B11933931 propan-2-yl (2S)-2-[[2-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-fluoro-3,4-dihydroxy-4-methyloxolan-2-yl]ethoxy-phenoxyphosphoryl]amino]propanoate

propan-2-yl (2S)-2-[[2-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-fluoro-3,4-dihydroxy-4-methyloxolan-2-yl]ethoxy-phenoxyphosphoryl]amino]propanoate

Cat. No.: B11933931
M. Wt: 559.5 g/mol
InChI Key: SJRRUYALNGAWON-DBSBSIELSA-N
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Description

Propan-2-yl (2S)-2-[[2-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-fluoro-3,4-dihydroxy-4-methyloxolan-2-yl]ethoxy-phenoxyphosphoryl]amino]propanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a fluorinated sugar moiety, and a phosphorylated amino acid ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl (2S)-2-[[2-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-fluoro-3,4-dihydroxy-4-methyloxolan-2-yl]ethoxy-phenoxyphosphoryl]amino]propanoate typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving urea and malonic acid derivatives.

    Fluorination of the Sugar Moiety: The sugar moiety is fluorinated using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Phosphorylation: The phosphorylation step involves the use of phosphoryl chloride (POCl3) or similar reagents.

    Esterification: The final esterification step can be achieved using isopropanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups of the sugar moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups of the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions may take place at the phosphoryl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phosphates or phosphonates.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes involved in nucleotide metabolism, DNA polymerases, and kinases.

    Pathways Involved: Inhibition of viral replication, induction of apoptosis in cancer cells, and modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl (2S)-2-[[2-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-hydroxy-3,4-dihydroxy-4-methyloxolan-2-yl]ethoxy-phenoxyphosphoryl]amino]propanoate: Similar structure but lacks the fluorine atom.

    Propan-2-yl (2S)-2-[[2-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-fluoro-3,4-dihydroxy-4-methyloxolan-2-yl]ethoxy-phenoxyphosphoryl]amino]butanoate: Similar structure but with a different ester group.

Uniqueness

The presence of the fluorine atom and the specific arrangement of functional groups in propan-2-yl (2S)-2-[[2-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-fluoro-3,4-dihydroxy-4-methyloxolan-2-yl]ethoxy-phenoxyphosphoryl]amino]propanoate confer unique chemical properties, such as increased stability and specific biological activity.

Properties

Molecular Formula

C23H31FN3O10P

Molecular Weight

559.5 g/mol

IUPAC Name

propan-2-yl (2S)-2-[[2-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-fluoro-3,4-dihydroxy-4-methyloxolan-2-yl]ethoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C23H31FN3O10P/c1-14(2)35-18(29)15(3)26-38(33,37-16-8-6-5-7-9-16)34-13-11-23(24)19(30)22(4,32)20(36-23)27-12-10-17(28)25-21(27)31/h5-10,12,14-15,19-20,30,32H,11,13H2,1-4H3,(H,26,33)(H,25,28,31)/t15-,19-,20+,22+,23+,38?/m0/s1

InChI Key

SJRRUYALNGAWON-DBSBSIELSA-N

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)NP(=O)(OCC[C@@]1([C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)O)O)F)OC3=CC=CC=C3

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCCC1(C(C(C(O1)N2C=CC(=O)NC2=O)(C)O)O)F)OC3=CC=CC=C3

Origin of Product

United States

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